molecular formula C29H24N2O7S3 B336034 4,5-DIMETHYL 2-{1-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-2,2,7-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE

4,5-DIMETHYL 2-{1-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-2,2,7-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE

Cat. No.: B336034
M. Wt: 608.7 g/mol
InChI Key: JKLYVBXHALZCEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-(1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound known for its unique structure and potential applications in various fields. This compound features multiple functional groups, including isoindole, quinoline, and dithiole moieties, which contribute to its diverse chemical reactivity and potential utility in scientific research and industrial applications.

Preparation Methods

The synthesis of 4,5-DIMETHYL 2-{1-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-2,2,7-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves several steps, typically starting with the preparation of the isoindole and quinoline intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for selective oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

    Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.

Common reagents and conditions used in these reactions include organic solvents (e.g., acetone, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Scientific Research Applications

Dimethyl 2-(1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 2-{1-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-2,2,7-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 4,5-DIMETHYL 2-{1-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-2,2,7-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and reactivity, making each unique in its applications and properties.

Properties

Molecular Formula

C29H24N2O7S3

Molecular Weight

608.7 g/mol

IUPAC Name

dimethyl 2-[1-[2-(1,3-dioxoisoindol-2-yl)acetyl]-2,2,7-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C29H24N2O7S3/c1-14-10-11-17-18(12-14)31(19(32)13-30-24(33)15-8-6-7-9-16(15)25(30)34)29(2,3)23(39)20(17)28-40-21(26(35)37-4)22(41-28)27(36)38-5/h6-12H,13H2,1-5H3

InChI Key

JKLYVBXHALZCEO-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)CN4C(=O)C5=CC=CC=C5C4=O)(C)C

Canonical SMILES

CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)CN4C(=O)C5=CC=CC=C5C4=O)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.